molecular formula C6H8ClNO2S B2618336 1-Cyanocyclopentane-1-sulfonyl chloride CAS No. 1934518-35-0

1-Cyanocyclopentane-1-sulfonyl chloride

Cat. No. B2618336
CAS RN: 1934518-35-0
M. Wt: 193.65
InChI Key: CCNJVYJCBNPPMT-UHFFFAOYSA-N
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Description

1-Cyanocyclopentane-1-sulfonyl chloride is a chemical compound with the CAS Number: 1934518-35-0 . It has a molecular weight of 193.65 . The IUPAC name for this compound is this compound .


Synthesis Analysis

The synthesis of sulfonyl chlorides like this compound often involves the use of oxidative chlorination . A simple and rapid method for efficient synthesis of sulfonyl chlorides/bromides from sulfonyl hydrazide with NXS (X = Cl or Br) and late-stage conversion to several other functional groups has been described .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H8ClNO2S/c7-11(9,10)6(5-8)3-1-2-4-6/h1-4H2 . This code provides a unique identifier for the molecular structure of the compound.

Scientific Research Applications

Synthesis and Photophysical Properties

  • Water-soluble sulfonato-Salen-type ligands derived from different diamines exhibit strong UV/Vis-absorption and fluorescence, useful for the detection of Cu(2+) in water and living cells. These findings may guide the functionalization or applications of 1-Cyanocyclopentane-1-sulfonyl chloride in sensor development (Zhou et al., 2012).

Chemical Reactions and Mechanisms

  • Studies on the 1-Methylcyclopentyl cation and its formation via various solvents and conditions can provide insights into the reactivity and potential transformations of cyclopentane-based compounds, possibly including this compound (Olah et al., 1967).

Antimicrobial Applications

  • Novel heterocyclic compounds incorporating a sulfamoyl moiety demonstrate antimicrobial properties. This suggests that derivatives of this compound could be explored for antimicrobial uses (Darwish et al., 2014).

Organic Synthesis and Catalysis

  • Nucleophilic substitutions catalyzed by palladium(0) on cyclopropyl esters and chlorides, including sulfonyl chlorides, offer pathways to diverse organic compounds. This method's adaptability to different nucleophiles may be relevant for synthesizing derivatives of this compound (Stolle et al., 1992).

Solid-Phase Synthesis

  • The use of polymer-supported sulfonyl chloride in the solid-phase synthesis of disubstituted 1,3-oxazolidin-2ones from 1,2-diols indicates the utility of sulfonyl chlorides in facilitating reactions on solid supports. This could hint at applications for this compound in solid-phase synthesis contexts (Holte et al., 1998).

properties

IUPAC Name

1-cyanocyclopentane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNO2S/c7-11(9,10)6(5-8)3-1-2-4-6/h1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCNJVYJCBNPPMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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